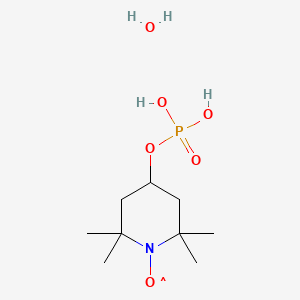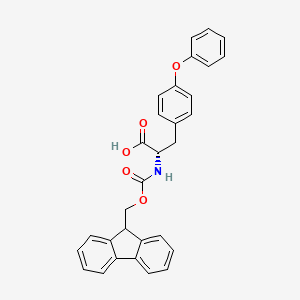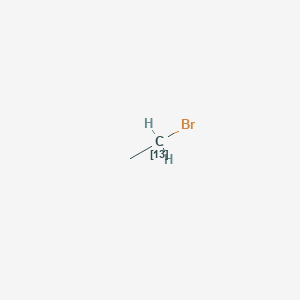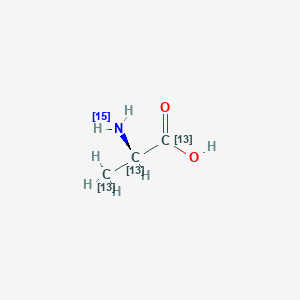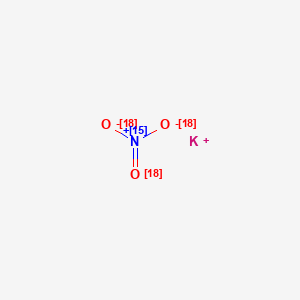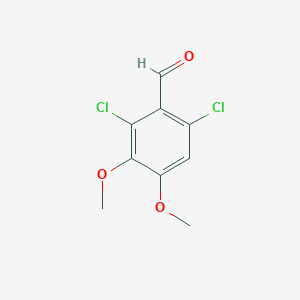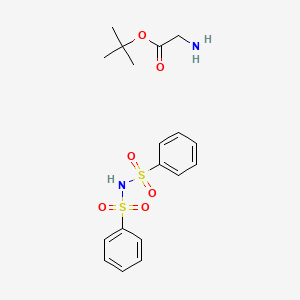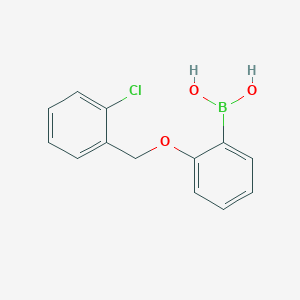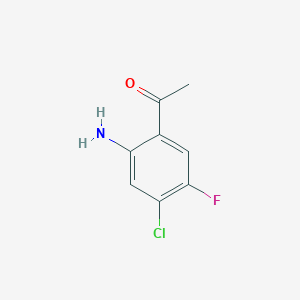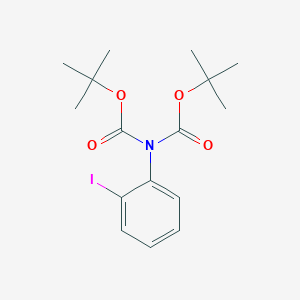
N,N-Di-Boc-2-iodoaniline
説明
“N,N-Di-Boc-2-iodoaniline” is an organic compound with the molecular formula C16H22INO4 and a molecular weight of 419.25 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “N,N-Di-Boc-2-iodoaniline” were not found, it’s worth noting that Boc-protection involves the reaction of amines with di-tert-butyl dicarbonate (Boc)2O in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) or inorganic bases .Molecular Structure Analysis
The molecular structure of “N,N-Di-Boc-2-iodoaniline” consists of 16 carbon atoms, 22 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The exact mass is 419.05900 .Physical And Chemical Properties Analysis
“N,N-Di-Boc-2-iodoaniline” has a melting point of 109-113°C . Its boiling point is 403.8°C at 760 mmHg . The compound has a density of 1.452g/cm3 . The LogP value is 4.96780, indicating its lipophilicity .科学的研究の応用
Synthesis of Dihydroquinoxalinones
N,N-Di-Boc-2-iodoaniline has been utilized in the synthesis of enantiomerically pure 3-substituted dihydroquinoxalinones. This process involves a copper-catalyzed coupling of α-amino acid with N-Boc-2-iodoanilines, followed by acid-mediated Boc-deprotection/condensation. Remarkably, no racemization was observed during this synthesis, even with racemization-prone arylglycine amino acid starting materials (Luo & Brabander, 2015).
N-Boc Protection of Amino Groups
The compound has also been employed in the N-Boc protection of amino groups. A method using di-tert-butyl dicarbonate and guanidine hydrochloride as an organocatalyst has been developed for the chemoselective N-Boc protection of amine moieties in various compounds. This method enables selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines without side product formation (Jahani et al., 2011).
Synthesis of Guanidines
N,N-Di-Boc-2-iodoaniline has been used in the synthesis of guanidines. Using N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride offers a very efficient method for the bis-Boc protected guanidine formation of amino compounds (Kim & Qian, 1993).
Synthesis of Iodo-Aziridines
The compound has been utilized in the synthesis of iodoaziridines, where diiodomethyllithium addition to N-Boc-imines leads to these novel aziridines. This reaction proceeds via a highly diastereoselective cyclization of an amino gem-diiodide intermediate (Bull, Boultwood, & Taylor, 2012).
Synthesis of Quinolines
Another application is in the synthesis of substituted quinolines from Boc amides of substituted 2-iodoanilines and alkyl vinyl ketones. This method involves N-Michael addition, I–Mg exchange, and acid-catalyzed reaction (Kobayashi et al., 2012).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(2-iodophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDDNDJGXNWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1I)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584566 | |
| Record name | Di-tert-butyl (2-iodophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Di-Boc-2-iodoaniline | |
CAS RN |
870703-53-0 | |
| Record name | Di-tert-butyl (2-iodophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Di-Boc-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



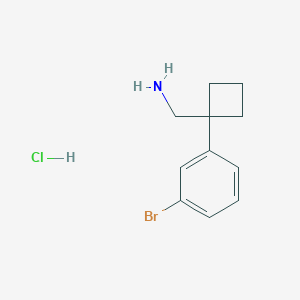
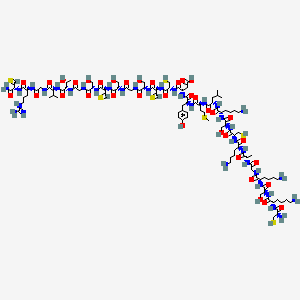

![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)
